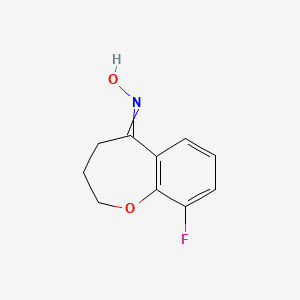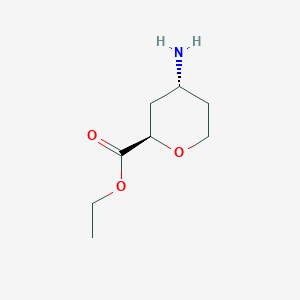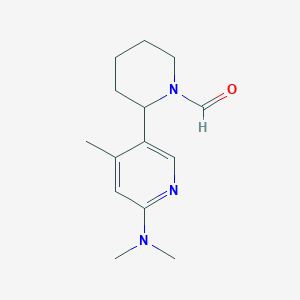
4-N,4-N-diethylbenzene-1,4-diamine;oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,4-N-diethylbenzene-1,4-diamine;oxalate, also known as N,N-Diethyl-p-phenylenediamine oxalate salt, is an organic compound with the molecular formula C10H16N2. It is a derivative of p-phenylenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine typically involves the alkylation of p-phenylenediamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino groups with diethyl groups. The reaction can be represented as follows:
C6H4(NH2)2+2C2H5NH2→C6H4(N(C2H5)2)2+2NH3
Industrial Production Methods
In industrial settings, the production of 4-N,4-N-diethylbenzene-1,4-diamine involves large-scale alkylation processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives
Applications De Recherche Scientifique
4-N,4-N-diethylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as in biochemical assays or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar chemical properties.
p-Phenylenediamine: The parent compound without diethyl substitution.
N,N-Dimethyl-p-phenylenediamine: A derivative with methyl groups instead of ethyl groups.
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups enhance its solubility and reactivity compared to its parent compound, p-phenylenediamine. This makes it particularly useful in applications requiring high reactivity and solubility .
Propriétés
Formule moléculaire |
C12H16N2O4-2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
4-N,4-N-diethylbenzene-1,4-diamine;oxalate |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
Clé InChI |
GXSUUFAGHVDMCO-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


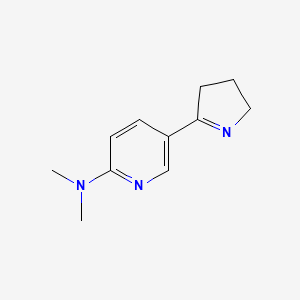

![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
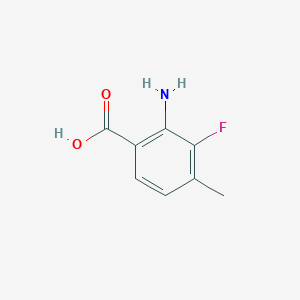

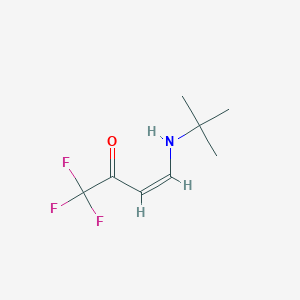
![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
